Pepluanin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

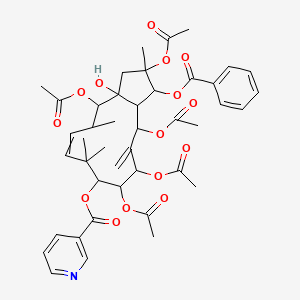

(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDZRELSKRRBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Pepluanin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isolation of Pepluanin A, a potent jatrophane diterpene from Euphorbia peplus. This document outlines the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural product. This compound has garnered significant interest for its ability to modulate multidrug resistance in cancer cells, a critical challenge in oncology.[1]

Core Concepts and Biological Significance

Euphorbia peplus, commonly known as petty spurge, has a long history in traditional medicine for treating various skin conditions.[2][3] Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, particularly a diverse array of diterpenoids.[4][5][6] Among these, the jatrophane class of diterpenes has shown significant therapeutic potential.[7]

This compound, a member of the jatrophane family, was first isolated and characterized by Corea et al. in 2004.[1] The primary biological activity of interest for this compound is its potent inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1] By inhibiting P-gp, this compound can restore the efficacy of conventional chemotherapeutic agents that are otherwise expelled from cancer cells, offering a promising avenue for combination therapies.[1]

Experimental Protocols

The following protocols are based on established methods for the isolation of jatrophane diterpenoids from Euphorbia peplus and are supplemented with specific details from the initial discovery of this compound.

Plant Material Collection and Extraction

-

Plant Material : The aerial parts of Euphorbia peplus are collected and air-dried.

-

Extraction : The dried plant material is powdered and extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex crude extract.

-

Initial Fractionation : The crude extract is typically subjected to a primary fractionation step. This can be achieved using a variety of techniques, such as liquid-liquid partitioning or column chromatography over silica gel. A common approach involves partitioning the crude extract between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol-water).

-

Silica Gel Column Chromatography : The fraction containing the diterpenoids is then subjected to silica gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This step is crucial for obtaining the compound in high purity.

Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It is important to note that specific yields can vary depending on the plant material and the efficiency of the isolation process. The original study by Corea et al. (2004) should be consulted for the most accurate quantitative data.

| Parameter | Value | Method of Determination | Reference |

| Molecular Formula | C35H42O11 | High-Resolution Mass Spectrometry | Corea et al., 2004 |

| ¹H NMR Data | See original publication for detailed shifts and coupling constants | NMR Spectroscopy | Corea et al., 2004 |

| ¹³C NMR Data | See original publication for detailed chemical shifts | NMR Spectroscopy | Corea et al., 2004 |

| P-gp Inhibition | Outperforms cyclosporin A by a factor of at least 2 | P-gp-mediated daunomycin transport assay | [1] |

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia peplus.

Signaling Pathway

This compound exerts its multidrug resistance modulating effect by inhibiting the P-glycoprotein efflux pump. The following diagram depicts the simplified signaling pathway of P-gp mediated drug efflux and its inhibition.

Conclusion

The isolation of this compound from Euphorbia peplus presents a valuable opportunity for the development of novel therapeutics to combat multidrug resistance in cancer. The protocols outlined in this guide provide a framework for researchers to successfully isolate and study this potent natural product. Further investigation into the structure-activity relationships of this compound and its analogues may lead to the development of even more effective P-gp inhibitors, ultimately improving patient outcomes in oncology.

References

- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of Pepluanin A: A Technical Guide

For Immediate Release

A Comprehensive Elucidation of the Chemical Structure of Pepluanin A, a Potent P-Glycoprotein Inhibitor

This technical guide provides a detailed account of the chemical structure elucidation of this compound, a jatrophane diterpene isolated from Euphorbia peplus L. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of complex natural products.

This compound has garnered significant interest due to its potent inhibitory activity against P-glycoprotein (P-gp), a key protein associated with multidrug resistance in cancer cells.[1] A thorough understanding of its chemical architecture is paramount for structure-activity relationship (SAR) studies and the design of novel P-gp inhibitors.

Spectroscopic Data Analysis

The structure of this compound was determined through a comprehensive analysis of its spectroscopic data, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 38.5 | 2.15, m |

| 2 | 75.4 | 5.30, d (10.5) |

| 3 | 80.1 | 5.65, d (10.5) |

| 4 | 135.2 | - |

| 5 | 130.8 | 5.90, br s |

| 6 | 35.1 | 2.40, m |

| 7 | 28.9 | 1.80, m; 1.65, m |

| 8 | 78.2 | 4.95, t (8.5) |

| 9 | 82.3 | 5.85, d (8.5) |

| 10 | 45.2 | 2.60, m |

| 11 | 138.1 | - |

| 12 | 125.4 | 5.10, br d (9.0) |

| 13 | 32.1 | 2.25, m |

| 14 | 205.3 | - |

| 15 | 72.8 | 4.80, s |

| 16 | 21.5 | 1.10, s |

| 17 | 18.9 | 1.05, d (7.0) |

| 18 | 15.3 | 0.95, d (7.0) |

| 19 | 16.2 | 1.75, s |

| 20 | 28.7 | 1.25, s |

| Acetyl Group | ||

| OAc-9 | 170.1 | - |

| 21.2 | 2.05, s | |

| Nicotinoyl Group | ||

| C-1' | 130.5 | - |

| C-2' | 152.1 | 9.10, br s |

| C-3' | 123.5 | 7.45, dd (8.0, 5.0) |

| C-4' | 137.2 | 8.20, dt (8.0, 2.0) |

| C-5' | 123.5 | 7.45, dd (8.0, 5.0) |

| C-6' | 150.8 | 8.70, dd (5.0, 2.0) |

| OCO | 165.4 | - |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provided the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HR-FAB-MS | Positive | 624.3125 [M+H]⁺ | 624.3122 | C₃₅H₄₅NO₉ |

Experimental Protocols

The elucidation of the structure of this compound involved the following key experimental methodologies.

Isolation of this compound

This compound was isolated from the whole plant of Euphorbia peplus L. The air-dried plant material was extracted with methanol. The crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker DRX-600 spectrometer. ¹H and ¹³C NMR spectra were recorded at 600 MHz and 150 MHz, respectively, in CDCl₃. Standard Bruker pulse programs were used for 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-700 mass spectrometer using a glycerol matrix.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow employed for the structural elucidation of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

Key Structural Features and Signaling Pathway Insights

The spectroscopic data revealed that this compound possesses a jatrophane diterpenoid skeleton, characterized by a 5/11/3-membered tricyclic ring system. Key structural features include an acetyl group at C-9 and a nicotinoyl group at C-3. The relative stereochemistry was established through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The potent P-gp inhibitory activity of this compound highlights the importance of the substitution pattern on the jatrophane core for its interaction with the transporter protein.[1]

The following diagram illustrates a simplified hypothetical signaling pathway of P-glycoprotein-mediated drug efflux and its inhibition by this compound.

Caption: Inhibition of P-gp mediated drug efflux by this compound.

References

Pepluanin A: A Technical Guide to its Mechanism of P-Glycoprotein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. Natural products have emerged as a promising source of P-gp inhibitors. Among these, Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent modulator of P-gp activity. This technical guide provides an in-depth analysis of the mechanism of P-glycoprotein inhibition by this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the proposed molecular interactions and experimental workflows.

Introduction to this compound and P-Glycoprotein

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] Its expression in cancer cells is a well-established mechanism of resistance to a wide range of structurally and functionally diverse chemotherapeutic agents, including anthracyclines (e.g., doxorubicin, daunorubicin), vinca alkaloids, and taxanes.[2] P-gp binds to these substrates and transports them out of the cell, a process fueled by the hydrolysis of ATP.[1]

This compound is a complex macrocyclic diterpenoid belonging to the jatrophane family, isolated from the plant Euphorbia peplus.[2] Research has identified jatrophane diterpenes as a promising class of P-gp inhibitors.[2][3] this compound, in particular, has demonstrated significant potency in reversing P-gp-mediated multidrug resistance in preclinical studies.[2][4]

Mechanism of P-Glycoprotein Inhibition by this compound

The primary mechanism by which this compound inhibits P-glycoprotein is through direct interaction with the transporter, likely at one of its substrate binding sites. This competitive inhibition prevents the binding and subsequent efflux of chemotherapeutic drugs.

Direct Interaction and Competitive Inhibition

Studies on this compound and related jatrophane diterpenes indicate that they act as modulators of P-gp by directly binding to the protein.[2] This binding interferes with the transport cycle of P-gp substrates. While the precise binding site for this compound on P-gp has not been definitively elucidated, structure-activity relationship (SAR) studies on a series of jatrophane diterpenes have provided insights into the key molecular features required for potent inhibition. These studies highlight the importance of the substitution pattern on the medium-sized ring of the jatrophane skeleton, particularly at carbons 8, 9, 14, and 15.[2][5] Specifically, an acetoxyl group at C-9, a carbonyl group at C-14, and a free hydroxyl at C-15 enhance inhibitory activity, whereas a free hydroxyl at C-8 diminishes it.[2] This suggests a specific binding pocket within P-gp that accommodates these structural features.

The proposed mechanism is that this compound acts as a competitive inhibitor, vying with chemotherapeutic agents for the same binding pocket on P-gp. By occupying this site, this compound prevents the efflux of P-gp substrates like daunorubicin, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cancer cells.

Figure 1. Proposed mechanism of P-gp inhibition by this compound.

Impact on P-gp ATPase Activity

The effect of this compound on the ATPase activity of P-glycoprotein has not been explicitly reported in the currently available literature. However, for many P-gp inhibitors that act as substrates, an initial stimulation of ATPase activity is observed, which can be followed by inhibition at higher concentrations. For non-substrate inhibitors, a direct inhibition of ATPase activity without initial stimulation is often seen. Given that this compound is a potent inhibitor of P-gp-mediated transport, it is plausible that it modulates the ATPase activity of the transporter. Further experimental investigation is required to elucidate the precise effect of this compound on P-gp's ATP hydrolysis.

Quantitative Data on P-Glycoprotein Inhibition

The primary quantitative measure of this compound's efficacy comes from its ability to inhibit the efflux of the P-gp substrate, daunorubicin.

| Compound | Cell Line | Assay Type | P-gp Substrate | Potency | Reference |

| This compound | Not specified in abstract | Daunomycin Transport Inhibition | Daunomycin | > 2-fold more potent than Cyclosporin A | [2] |

| Cyclosporin A | Not specified in abstract | Daunomycin Transport Inhibition | Daunomycin | Reference Compound | [2] |

Note: Specific IC50 values for this compound are not available in the reviewed literature. The potency is described relative to Cyclosporin A.

Experimental Protocols

This section details the methodologies used to assess the P-gp inhibitory activity of compounds like this compound.

Daunomycin Efflux Inhibition Assay

This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent anticancer drug daunorubicin from MDR cancer cells.

Objective: To quantify the inhibition of P-gp transport activity.

Materials:

-

Multidrug-resistant cancer cell line overexpressing P-gp (e.g., K562/ADR, MCF-7/ADR).

-

Parental sensitive cell line (e.g., K562, MCF-7).

-

Daunorubicin hydrochloride.

-

This compound and other test compounds.

-

Cyclosporin A (as a positive control).

-

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure (based on Corea et al., 2004): [2]

-

Cell Culture: Culture the resistant and sensitive cell lines under standard conditions. Maintain drug selection for the resistant line if necessary.

-

Daunomycin Loading: Incubate the cells (typically 1 x 10^6 cells/mL) with a defined concentration of daunorubicin (e.g., 10 µM) for a specified time (e.g., 1 hour) at 37°C to allow for drug accumulation.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular daunorubicin.

-

Efflux and Inhibition: Resuspend the cells in fresh, pre-warmed medium containing various concentrations of the test compound (this compound) or the positive control (Cyclosporin A). A vehicle control (e.g., DMSO) should also be included.

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux.

-

Flow Cytometry Analysis: After the efflux period, wash the cells with ice-cold PBS and analyze the intracellular daunorubicin fluorescence using a flow cytometer.

-

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition. The activity is often expressed as a percentage of the inhibition achieved with a saturating concentration of a known inhibitor like Cyclosporin A.

Figure 2. Workflow for the Daunomycin Efflux Inhibition Assay.

P-gp ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. It helps to determine if a compound is a substrate (stimulates ATPase activity) or an inhibitor.

Objective: To determine the effect of this compound on the ATP hydrolysis function of P-gp.

Materials:

-

Membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 insect cells or a mammalian cell line).

-

ATP.

-

Assay buffer (containing MgCl2, and inhibitors of other ATPases like ouabain and sodium azide).

-

This compound and other test compounds.

-

Verapamil or other known P-gp substrate (as a positive control for stimulation).

-

Sodium orthovanadate (a P-gp ATPase inhibitor, for determining P-gp specific activity).

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

-

Microplate reader.

Procedure:

-

Prepare Reactions: In a 96-well plate, add the P-gp-containing membrane vesicles to the assay buffer.

-

Add Test Compound: Add various concentrations of this compound or control compounds to the wells. Include wells with a known substrate (e.g., verapamil) to measure stimulation and wells with sodium orthovanadate to determine the P-gp-specific basal activity.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate Reaction: Start the reaction by adding a defined concentration of ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Stop Reaction and Detect Pi: Stop the reaction and add the phosphate detection reagent.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

-

Data Analysis: Calculate the amount of Pi released by subtracting the background (non-P-gp) ATPase activity (measured in the presence of vanadate). Plot the P-gp-specific ATPase activity against the concentration of the test compound to determine if it stimulates or inhibits the enzyme.

References

- 1. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Jatrophane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a complex class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] This in-depth technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive resource for researchers and drug development professionals. We will explore their anticancer, multidrug resistance (MDR) reversal, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Data on Biological Activities

The biological efficacy of jatrophane diterpenes is intricately linked to their complex three-dimensional structure and the nature and position of their functional groups. The following tables summarize the quantitative data on their cytotoxic, MDR reversal, anti-inflammatory, and antimicrobial activities, providing a basis for comparative analysis and future drug design.

Cytotoxic Activity of Jatrophane Diterpenes

Jatrophane diterpenes have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric for assessing this activity. The data presented in Table 1 highlights the potent cytotoxicity of several jatrophane derivatives.[1][3][4][5][6]

Table 1: Cytotoxic Activity (IC50, µM) of Jatrophane Diterpenes against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Euphoheliosnoid A | HepG2 | 10.2 | [3] |

| HeLa | 12.5 | [3] | |

| HL-60 | 8.1 | [3] | |

| SMMC-7721 | 11.3 | [3] | |

| Euphoheliosnoid B | HepG2 | 15.8 | [3] |

| HeLa | 18.2 | [3] | |

| HL-60 | 13.5 | [3] | |

| SMMC-7721 | 16.7 | [3] | |

| Euphorheliphanes A | ACHN | <50 | [4] |

| Euphorheliphanes B | ACHN | <50 | [4] |

| Euphorheliphanes C | ACHN | <50 | [4] |

| Jatrophane 1 (from E. nicaeensis) | NCI-H460 | 10-20 | [5] |

| NCI-H460/R | 10-20 | [5] | |

| U87 | 10-20 | [5] | |

| U87-TxR | 10-20 | [5] | |

| Jatrophane 2 (from E. nicaeensis) | U87 | ~20 | [5] |

| Helioscopinolide A | HeLa | Active | [1] |

| MDA-MB-231 | Active | [1] | |

| Euphornin | HeLa | Active | [1] |

| MDA-MB-231 | Active | [1] | |

| Jatrophane from E. obtusifolia (unspecified) | (NADH oxidase inhibition) | 5.1 ± 0.2 to 13.9 ± 1.8 | [6] |

Note: The specific structures of the compounds listed above can be found in the cited literature. The diverse range of IC50 values underscores the importance of specific structural features for cytotoxic potency.

Multidrug Resistance (MDR) Reversal Activity

A significant area of interest is the ability of jatrophane diterpenes to reverse multidrug resistance in cancer cells, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[7][8][9][10][11] The data in Table 2 quantifies this activity, often expressed as a reversal fold (RF), which indicates the factor by which the cytotoxicity of a conventional anticancer drug is increased in the presence of the jatrophane diterpene.

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

| Compound | Cell Line | Reversal Fold (RF) / Activity | Concentration (µM) | Reference |

| Jatrophane Derivatives (unspecified) | MCF-7/ADR | RF: 2.3 to 12.9 | 10 | [9][11] |

| Compound 7 (from E. esula) | MCF-7/ADR | RF: 12.9 | 10 | [9][11] |

| Compound 8 (from E. esula) | MCF-7/ADR | RF: 12.3 | 10 | [9][11] |

| Compound 9 (from E. sororia) | MCF-7/ADR | RF: 36.82 | 10 | [9][11] |

| Jatrophanes from E. dendroides (11 & 12) | NCI-H460/R | FAR: 3.0 to 3.2 | 20 | [9][11] |

| Jatrophanes from E. pubescens | Mouse lymphoma | Significant inhibition of ABCB1 | - | [9][11] |

| Compound 6 (from J. curcas) | Not specified | Higher chemo reversal than verapamil | Not specified | [10] |

| Euphodendroidin D | P-gp expressing cells | 2-fold more potent than cyclosporin A | Not specified | [8] |

| Compound 19 (derivative) | HepG2/ADR, MCF-7/ADR | Potent modulator | Not specified | [7] |

| Compound 25 (derivative) | HepG2/ADR, MCF-7/ADR | Potent modulator | Not specified | [7] |

| Compound 26 (derivative) | HepG2/ADR, MCF-7/ADR | Potent modulator | Not specified | [7] |

Note: FAR stands for Fluorescence Activity Ratio, another measure of MDR reversal activity. The data clearly indicates that many jatrophane diterpenes are potent MDR reversal agents, some even surpassing the activity of known inhibitors.

Anti-inflammatory Activity

Jatrophane diterpenes have also been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[12][13]

Table 3: Anti-inflammatory Activity (IC50, µM) of Jatrophane Diterpenes

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 25 (from E. formosana) | Human neutrophils (superoxide anion generation) | 0.68 ± 0.18 | [12] |

| Compound 33 (from E. formosana) | Human neutrophils (superoxide anion generation) | 1.39 ± 0.12 | [12] |

| Euphthymifolol A-E (Compound 4) | BV-2 microglia (NO inhibition) | 63.3 ± 1.94 | [13] |

Note: While data is more limited in this area, the existing results suggest that jatrophane diterpenes possess anti-inflammatory potential worthy of further investigation.

Antimicrobial Activity

The antimicrobial activity of jatrophane diterpenes is another emerging area of research. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure.

Table 4: Antimicrobial Activity (MIC, µg/mL) of Jatrophane Diterpenes

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Labdane-type diterpenoid 2 | Bacillus subtilis | 4-8 | [14] |

| Micrococcus luteus | 4-8 | [14] | |

| Staphylococcus aureus | 4-8 | [14] |

Note: The available data on the antimicrobial activity of jatrophane diterpenes is still preliminary. The provided data for a related diterpenoid class suggests potential for this activity. Further screening of jatrophane libraries against a broad panel of bacteria and fungi is warranted.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Materials:

-

96-well plates

-

Jatrophane diterpene stock solutions (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the jatrophane diterpenes in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for measuring nitrite (NO2-), a stable and quantifiable breakdown product of NO, in cell culture supernatants.[19][20][21]

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Jatrophane diterpene stock solutions

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

-

Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the jatrophane diterpenes for a specific time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the test compound only.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Jatrophane diterpene stock solutions

-

Resazurin solution (as a viability indicator, optional)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the jatrophane diterpenes in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. If using a viability indicator like resazurin, a color change will indicate microbial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the structure-activity relationships of jatrophane diterpenes.

Signaling Pathway: PI3K/Akt/NF-κB Inhibition by Jatrophone

Jatrophone, a representative jatrophane diterpene, has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[25][26][27][28][29][30] This pathway is crucial for cell survival, proliferation, and inflammation.

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.

Experimental Workflow: Cytotoxicity (MTT) Assay

The following diagram illustrates the sequential steps involved in performing an MTT assay to determine the cytotoxic effects of jatrophane diterpenes.

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship: SAR of Jatrophane Diterpenes as P-gp Inhibitors

The structure-activity relationship for P-glycoprotein inhibition by jatrophane diterpenes highlights the importance of specific substitutions on the core scaffold.[7][8]

Caption: Key structural features of jatrophanes for P-gp inhibition.

Conclusion

This technical guide provides a comprehensive overview of the structure-activity relationships of jatrophane diterpenes, focusing on their anticancer, MDR reversal, anti-inflammatory, and antimicrobial activities. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The complex and tunable nature of the jatrophane scaffold continues to make it a promising template for the development of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this fascinating class of natural products.

References

- 1. Cytotoxic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [cer.ihtm.bg.ac.rs]

- 6. researchgate.net [researchgate.net]

- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]

- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchhub.com [researchhub.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Broth microdilution method: Significance and symbolism [wisdomlib.org]

- 25. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for Pepluanin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L. The information is compiled from primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been crucial in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Analyzer | m/z (Observed) | Molecular Formula |

| HRFABMS | Positive | Not Specified | 822.3362 [M]⁺ | C₄₃H₅₁NO₁₅ |

Data sourced from Corea et al., 2004, Journal of Medicinal Chemistry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional nuclear magnetic resonance spectroscopy. The detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are presented in the primary literature.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Complete data available in Corea et al., 2004, Journal of Medicinal Chemistry, Tables 1 and 2. |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Complete data available in Corea et al., 2004, Journal of Medicinal Chemistry, Tables 1 and 2. |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound, as inferred from the available literature.

Isolation and Purification

This compound was isolated from the ethyl acetate (EtOAc) extract of Euphorbia peplus. The purification process involved multiple chromatographic steps, including Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) on silica gel columns. A gradient elution system, typically with a hexane-EtOAc solvent system, was utilized to afford the pure compound[1].

Mass Spectrometry

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to determine the exact mass and molecular formula of this compound. The analysis of the molecular ion peak provided critical information for the initial structural characterization[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments was conducted to elucidate the complex structure of this compound. These experiments included:

-

¹H NMR: To determine the proton chemical shifts and coupling constants, providing information about the electronic environment and connectivity of protons.

-

¹³C NMR: To identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is essential for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

-

The combination of these NMR techniques allowed for the complete assignment of the planar structure and the relative stereochemistry of this compound[1].

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow from the natural source to the complete structural elucidation of this compound using spectroscopic methods.

References

Pepluanin A: A Potent Diterpene from Petty Spurge with P-glycoprotein Inhibitory Activity

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Pepluanin A, a jatrophane diterpene isolated from the common medicinal plant Euphorbia peplus, has emerged as a significant natural product with potent biological activity. This technical guide provides a comprehensive overview of the discovery, natural source, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of overcoming multidrug resistance in cancer. This document details the isolation and structure elucidation of this compound, presents its physicochemical and bioactivity data in a structured format, and outlines the experimental protocols employed in its discovery. Furthermore, it visualizes the general workflow of its discovery and the signaling pathway of its primary molecular target, P-glycoprotein.

Discovery and Natural Source

This compound was first isolated and identified by a team of researchers led by Gabriella Corea and Ernesto Fattorusso in 2004.[1][2] The discovery was the result of a phytochemical investigation into the constituents of Euphorbia peplus Linn. (Euphorbiaceae), a plant commonly known as petty spurge, radium weed, or milkweed.[1][2] This plant has a long history of use in traditional medicine for treating various skin conditions.[1][2]

The research that led to the discovery of this compound was focused on identifying natural compounds that could modulate multidrug resistance (MDR) in cancer cells.[1][2] The team isolated five new jatrophane diterpenes, designated Pepluanins A-E, along with two previously known analogues from the whole plant extract of Euphorbia peplus.[1]

Natural Source: Euphorbia peplus Linn. is a small annual weed native to Europe, North Africa, and Western Asia, but it is now widely distributed across the globe. It is a rich source of a diverse range of bioactive diterpenoids, including those with jatrophane, ingenane, and pepluane skeletons.

Physicochemical and Biological Activity Data

This compound is a structurally complex diterpene belonging to the jatrophane class. Its discovery and subsequent bioactivity profiling have highlighted its potential as a lead compound in drug development.

| Property | Value | Reference |

| Molecular Formula | C43H51O15N | [2] |

| Molecular Weight | 821.86 g/mol | Calculated |

| Compound Class | Jatrophane Diterpene | [1] |

| Natural Source | Euphorbia peplus Linn. | [1] |

| Yield | 10.1 mg (from the described extraction) | [2] |

| Biological Activity | Potent P-glycoprotein (Pgp) inhibitor | [1][2] |

| Potency | At least 2-fold more potent than Cyclosporin A in inhibiting Pgp-mediated daunomycin transport | [1][2] |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures, as detailed in the primary literature.[1][2]

Plant Material and Extraction

Fresh, whole plants of Euphorbia peplus were used for the extraction process. The general procedure for isolating diterpenes from Euphorbia species involves the following steps:

-

Extraction: The plant material is typically macerated and extracted with a solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure, and the residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ethyl acetate (EtOAc) extract is often the fraction containing the desired diterpenoids.[2]

Isolation and Purification

The bioactive fraction (EtOAc extract) is subjected to multiple chromatographic steps to isolate the pure compounds. A typical purification workflow includes:

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by normal-phase and/or reversed-phase HPLC to yield the pure compounds, including this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FABMS) was used to determine the exact molecular weight and elemental composition, leading to the molecular formula C43H51O15N.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the complex polycyclic structure of the jatrophane skeleton and to determine the positions of the various ester and hydroxyl groups.

P-glycoprotein Inhibition Assay

The ability of this compound to inhibit P-glycoprotein was assessed using a cell-based assay that measures the efflux of a fluorescent Pgp substrate, such as daunomycin or rhodamine 123, from cancer cells that overexpress P-glycoprotein. The general principle of this assay is as follows:

-

Cell Culture: A multidrug-resistant cancer cell line that overexpresses P-glycoprotein is used.

-

Incubation: The cells are incubated with the fluorescent Pgp substrate in the presence and absence of the test compound (this compound).

-

Measurement of Fluorescence: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence plate reader.

-

Data Analysis: An increase in the intracellular fluorescence in the presence of the test compound indicates inhibition of the P-glycoprotein efflux pump. The potency of the inhibitor is typically expressed as the concentration that causes 50% inhibition (IC50).

Visualizations

Experimental Workflow for the Discovery of this compound

Caption: A generalized workflow for the discovery of this compound.

Signaling Pathway of P-glycoprotein Inhibition

Caption: P-glycoprotein inhibition by this compound.

Conclusion

The discovery of this compound from Euphorbia peplus represents a significant advancement in the field of natural product chemistry and drug discovery. Its potent P-glycoprotein inhibitory activity makes it a promising lead compound for the development of chemosensitizing agents to overcome multidrug resistance in cancer therapy. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, summarizing the key data and experimental methodologies associated with its discovery and characterization. Further research into its mechanism of action, structure-activity relationships, and potential for chemical synthesis will be crucial in harnessing the full therapeutic potential of this remarkable natural product.

References

- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Pepluanin A: A Potent Modulator of Multidrug Resistance in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in the clinical efficacy of cancer chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic effect. Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L., has emerged as a highly potent, naturally derived modulator of P-gp-mediated MDR. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity. It also explores the potential signaling pathways involved in its MDR reversal effects, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound and Multidrug Resistance

Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and functionally unrelated chemotherapeutic agents. The primary driver of this resistance is often the overexpression of P-glycoprotein, a 170 kDa transmembrane protein encoded by the MDR1 (ABCB1) gene. P-gp functions as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to expel cytotoxic drugs from the cell's interior. This protective mechanism, while crucial for normal physiological processes, becomes a major impediment to successful cancer treatment.

This compound is a complex diterpenoid belonging to the jatrophane family, a class of natural products known for their intricate molecular architecture and diverse biological activities. Isolated from the plant Euphorbia peplus L., this compound has been identified as a powerful inhibitor of P-gp. Notably, its efficacy in inhibiting P-gp-mediated daunomycin transport has been reported to be at least twice that of the well-known P-gp modulator, cyclosporin A[1]. This high potency positions this compound as a promising lead compound for the development of novel chemosensitizing agents to be used in combination with conventional chemotherapy.

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of P-glycoprotein. While the precise binding site on P-gp has not been definitively elucidated for this compound itself, studies on related jatrophane diterpenes suggest a competitive inhibition model. For instance, Euphosorophane A, a structurally similar jatrophane diterpene, has been shown to be a competitive inhibitor of doxorubicin binding to P-gp, with a Ki of 0.49-0.50 μM[2]. This suggests that these compounds likely interact with the drug-binding pocket of P-gp, thereby preventing the binding and subsequent efflux of chemotherapeutic substrates.

The interaction of this compound with P-gp leads to an increase in the intracellular accumulation of anticancer drugs in MDR cells. This restoration of cytotoxic drug levels inside the cancer cell allows them to reach their therapeutic targets and induce cell death.

Quantitative Data on P-glycoprotein Inhibition

While the seminal study by Corea et al. (2004) established the high potency of this compound, specific IC50 or EC50 values for its P-gp inhibitory activity are not explicitly provided in the currently available literature. The key finding reported is that this compound is at least twice as effective as cyclosporin A in inhibiting P-gp-mediated daunomycin transport[1].

For a quantitative perspective, data from closely related jatrophane diterpenes can provide a valuable reference. The following tables summarize the P-gp inhibitory activity of Euphosorophane A, a potent jatrophane diterpene isolated from Euphorbia sororia, and compares it to the known P-gp inhibitor, verapamil.

Table 1: Potency of Euphosorophane A in Reversing Doxorubicin Resistance in MCF-7/ADR Cells [2]

| Compound | EC50 (nM) |

| Euphosorophane A | 92.68 ± 18.28 |

| Verapamil | Not explicitly provided in the same study, but typically in the low micromolar range. |

Table 2: Inhibition of P-gp Mediated Rhodamine 123 Efflux by Euphosorophane A in MCF-7/ADR Cells [2]

| Compound | Concentration | Inhibition of Efflux |

| Euphosorophane A | Not specified | Potent inhibition observed |

| Verapamil | Not specified | Used as a positive control |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize P-gp inhibitors like this compound. These protocols are based on standard methods reported in the literature for assessing MDR reversal activity.

Cell Lines and Culture Conditions

-

Cell Lines: A pair of cancer cell lines is typically used: a drug-sensitive parental cell line (e.g., MCF-7, K562) and its multidrug-resistant counterpart that overexpresses P-gp (e.g., MCF-7/ADR, K562/Adr).

-

Culture Medium: Cells are maintained in a suitable culture medium such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintenance of Resistance: To maintain P-gp expression, the resistant cell line is cultured in the presence of a selective cytotoxic agent (e.g., doxorubicin or adriamycin) at a specific concentration. The selective agent is typically removed from the culture medium 1-2 weeks prior to conducting experiments.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the ability of a compound to sensitize MDR cells to a chemotherapeutic drug.

-

Cell Seeding: Seed the drug-sensitive and resistant cells into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well. Allow the cells to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent alone and in combination with the P-gp inhibitor. The reversal fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.

Daunomycin Accumulation Assay

This assay directly measures the effect of a P-gp inhibitor on the intracellular accumulation of a fluorescent P-gp substrate.

-

Cell Preparation: Harvest the resistant cells and resuspend them in fresh culture medium at a density of 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of the P-gp inhibitor (e.g., this compound) or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.

-

Daunomycin Addition: Add daunomycin to a final concentration of 5-10 µM and incubate for an additional 60-90 minutes at 37°C.

-

Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular daunomycin.

-

Fluorescence Measurement: Resuspend the cell pellet in PBS and measure the intracellular fluorescence of daunomycin using a flow cytometer or a fluorescence microplate reader.

-

Data Analysis: Compare the fluorescence intensity of cells treated with the inhibitor to that of untreated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Rhodamine 123 Efflux Assay

This is another widely used functional assay to assess P-gp activity.

-

Loading with Rhodamine 123: Incubate the resistant cells (1 x 10^6 cells/mL) with the fluorescent P-gp substrate Rhodamine 123 (e.g., 5 µM) for 60 minutes at 37°C to allow for intracellular accumulation.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux Period: Resuspend the cells in fresh, pre-warmed medium containing the P-gp inhibitor (e.g., this compound) or a positive control (e.g., verapamil) and incubate at 37°C for a defined period (e.g., 60-120 minutes) to allow for efflux.

-

Sample Collection: At various time points during the efflux period, take aliquots of the cell suspension.

-

Fluorescence Measurement: Immediately after collection, wash the cells with ice-cold PBS and measure the intracellular Rhodamine 123 fluorescence by flow cytometry.

-

Data Analysis: A decrease in the rate of fluorescence loss in the presence of the inhibitor compared to the control indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Experimental Workflows

While the direct target of this compound is P-glycoprotein, the modulation of this transporter can have downstream effects on various cellular signaling pathways. Research on other jatrophane diterpenes and P-gp inhibitors suggests that the PI3K/Akt/NF-κB pathway is a key player in the regulation of P-gp expression and function, and is a likely target for modulation by compounds like this compound.

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Its downstream effector, NF-κB, is a transcription factor that can upregulate the expression of the MDR1 gene, leading to increased P-gp levels. Inhibition of the PI3K/Akt/NF-κB pathway can therefore lead to a reduction in P-gp expression and a subsequent reversal of multidrug resistance.

Visualizing the P-gp Inhibition and Downstream Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of P-gp-mediated drug efflux and the potential signaling pathway modulated by this compound.

Caption: Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance.

Caption: Proposed mechanism of this compound and its potential effect on the PI3K/Akt/NF-κB pathway.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the impact of this compound on cellular signaling, the following experimental workflow can be employed:

Caption: Experimental workflow for analyzing the effect of this compound on signaling pathways.

Conclusion and Future Directions

This compound stands out as a highly potent natural product with significant potential for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its ability to inhibit P-gp at concentrations reportedly more effective than cyclosporin A makes it an attractive candidate for further preclinical and clinical development. While its primary mechanism of action is the direct inhibition of P-gp, emerging evidence for related jatrophane diterpenes suggests that it may also modulate key signaling pathways, such as PI3K/Akt/NF-κB, which are involved in the regulation of P-gp expression.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound:

-

Precise Quantitative Analysis: Determining the specific IC50 and EC50 values of this compound in various P-gp-overexpressing cancer cell lines using standardized assays is crucial for accurate potency assessment.

-

Elucidation of Signaling Pathways: Direct experimental evidence is needed to confirm the effect of this compound on the PI3K/Akt/NF-κB pathway and to explore other potential signaling cascades that may be involved in its MDR reversal activity.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound when administered in combination with standard chemotherapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound and related jatrophane diterpenes will guide the design and synthesis of even more potent and specific P-gp inhibitors with improved drug-like properties.

References

Initial Physical Characterization of Pepluanin A: A Technical Guide

This document provides a detailed overview of the initial physical and spectroscopic characterization of Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus L. The data and methodologies presented are derived from the primary scientific literature introducing this compound. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Summary of Physical and Spectroscopic Properties

This compound was isolated as an amorphous solid. The following tables summarize the key quantitative data obtained during its initial characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Amorphous Solid |

| Molecular Formula | C₄₃H₅₁NO₁₅ |

| Molecular Weight | 821.87 g/mol [1][2] |

| Optical Rotation | [α]²⁵D +35.8 (c 0.8, CHCl₃) |

Table 2: High-Resolution Mass Spectrometry Data

| Technique | Ion | Calculated m/z | Found m/z |

| HR-FAB-MS | [M+H]⁺ | 822.3392 | 822.3362 |

Table 3: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 42.1 | 2.89, m |

| 2 | 34.6 | 2.55, m |

| 3 | 75.1 | 5.66, d (10.9) |

| 4 | 44.2 | 2.71, m |

| 5 | 78.5 | 5.48, d (9.4) |

| 6 | 145.2 | |

| 7 | 124.9 | 5.71, br s |

| 8 | 74.9 | 5.58, d (3.5) |

| 9 | 78.1 | 5.95, d (3.5) |

| 10 | 41.3 | 2.45, m |

| 11 | 28.9 | 1.95, m; 1.82, m |

| 12 | 37.1 | 1.75, m |

| 13 | 74.2 | |

| 14 | 208.7 | |

| 15 | 87.1 | |

| 16 | 21.2 | 1.15, s |

| 17 | 114.5 | 5.12, s; 5.01, s |

| 18 | 28.1 | 1.25, s |

| 19 | 19.5 | 1.10, d (7.0) |

| 20 | 15.9 | 0.95, d (7.0) |

| OAc | 170.1, 21.0 | |

| OAc | 170.0, 21.1 | |

| OAc | 169.8, 20.9 | |

| OAc | 169.5, 20.8 | |

| OBz | 165.5, 133.1, 129.8 (2C), 128.4 (2C) | 8.05, d (7.5, 2H); 7.58, t (7.5, 1H); 7.45, t (7.5, 2H) |

| ONic | 164.2, 153.5, 150.8, 137.1, 126.9, 123.4 | 9.22, d (2.0); 8.78, dd (4.8, 1.5); 8.32, dt (8.0, 2.0); 7.41, dd (8.0, 4.8) |

| Note: Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC). Bz refers to a benzoyl group; Nic refers to a nicotinoyl group; Ac refers to an acetyl group. |

Experimental Protocols

The methodologies described below are based on the procedures reported in the primary literature for the isolation and characterization of this compound.

-

Plant Material: Whole plants of Euphorbia peplus L. were collected in Campania, Italy.

-

Extraction: The fresh plant material (3 kg) was macerated and extracted with EtOAc (3 x 5 L). The combined extracts were concentrated under reduced pressure to yield a crude extract (45 g).

-

Chromatographic Separation:

-

The crude extract was subjected to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column, eluting with a hexane-EtOAc gradient.

-

Fractions containing compounds of interest were further purified using High-Performance Liquid Chromatography (HPLC) on a silica gel column.

-

This compound was specifically purified using an HPLC system with a CH₂Cl₂-EtOAc (45:55) mobile phase, from which it eluted with a retention time (tR) of 20.5 minutes.

-

A total of 10.1 mg of pure this compound was obtained.

-

-

Optical Rotation: The specific rotation was measured on a Perkin-Elmer 241 polarimeter using a sodium lamp (589 nm) at 25 °C. The sample was prepared at a concentration of 0.8 g/100 mL in chloroform (CHCl₃).

-

Mass Spectrometry: High-resolution mass spectra were acquired using a Fast Atom Bombardment (FAB) mass spectrometer.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer at 500 MHz and 125 MHz, respectively.

-

The sample was dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal.

-

2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the complete structure and assign all proton and carbon signals.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and characterization of this compound.

References

Methodological & Application

Strategies Toward the Total Synthesis of Pepluanin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Pepluanin A, a jatrophane diterpene, has garnered significant interest due to its biological activity, including the potential to reverse multidrug resistance in cancer cells. Its complex molecular architecture, featuring a highly substituted cyclopentane core embedded within a macrocycle, presents a formidable challenge for synthetic chemists. To date, a completed total synthesis of this compound has not been reported in the literature. However, significant progress has been made in the synthesis of its core cyclopentane structure, and established strategies for the macrocyclization of related jatrophane diterpenes provide a clear roadmap for the completion of the synthesis.

This document outlines the key strategies and protocols developed in the pursuit of the total synthesis of this compound, focusing on the construction of advanced cyclopentane intermediates and plausible routes for the final macrocyclization.

Retrosynthetic Analysis of this compound

A general retrosynthetic analysis of this compound reveals two major challenges: the stereocontrolled construction of the densely functionalized cyclopentane core and the formation of the flexible macrocycle. A plausible disconnection strategy, inspired by reported approaches to similar jatrophanes, is outlined below. The macrocyclic ring is disconnected via a Nozaki-Hiyama-Kishi (NHK) coupling and a pinacol coupling, revealing a highly functionalized cyclopentane vinyl triflate as a key intermediate. This central cyclopentane unit can be further disconnected to simpler, achiral starting materials.

Caption: General retrosynthetic analysis of this compound.

Synthesis of the Cyclopentane Core: Key Strategies and Protocols

Two primary strategies have been reported for the synthesis of the cyclopentane core of this compound, a key intermediate for the total synthesis.

Strategy 1: Claisen-Eschenmoser Rearrangement and Lactonization Cascade

A concise approach developed by Gilbert, Galkina, and Mulzer employs a substrate-controlled asymmetric synthesis to construct a highly oxygenated cyclopentane intermediate.[1][2]

Key Reactions:

-

Claisen-Eschenmoser Rearrangement: To set a key stereocenter and introduce a nitrogen functionality.

-

Hydroxy-lactonization and Intramolecular Trans-lactonization: A cascade reaction to form the cyclopentane ring with the desired stereochemistry.

-

Davis Oxazolidine Oxidation: For the introduction of a hydroxyl group.

-

Regioselective Enol Triflate Formation: To prepare the cyclopentane for coupling with the macrocycle side chain.

Experimental Protocol: Key Lactonization Step

This protocol describes the one-pot conversion of a TBS-protected intermediate to the desired lactone.

| Step | Reagent/Condition | Purpose | Yield |

| 1 | TBAF (1.0 M in THF) | Removal of the TBS protecting group, initiating lactonization. | 88% |

| 2 | Room Temperature, 18h | Reaction time. |

Procedure:

To a solution of the TBS-protected lactone (1 equivalent) in THF, TBAF (1.0 M in THF, 1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 18 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired lactone.

Strategy 2: Iodocarbocyclization and Invertive Acetal Formation

A synthesis of the cyclopentane core reported by Shepherd et al. features an iodocarbocyclization as a key step to construct the five-membered ring.[3][4]

Key Reactions:

-

Iodocarbocyclization: An iodine-mediated cyclization of an unsaturated precursor to form the functionalized cyclopentane ring.

-

Invertive Acetal Formation: To establish the correct stereochemistry at a key carbon center.

Proposed Macrocyclization Strategies

While a completed total synthesis of this compound is yet to be published, the synthesis of other jatrophane diterpenes provides well-established methods for the crucial macrocyclization step. Based on the retrosynthetic analysis of Gilbert et al., two key reactions are proposed for the formation of the 12-membered ring of this compound.

Nozaki-Hiyama-Kishi (NHK) Coupling

The NHK reaction is a powerful tool for forming carbon-carbon bonds, especially in the context of complex natural product synthesis, due to its high chemoselectivity and tolerance of various functional groups.[5][6][7][8] In the context of this compound, an intramolecular NHK reaction could be employed to form one of the carbon-carbon bonds within the macrocycle.

Proposed Experimental Protocol: Intramolecular NHK Cyclization

| Step | Reagent/Condition | Purpose |

| 1 | CrCl2, NiCl2 (catalytic) | Formation of the organochromium species. |

| 2 | DMF or DMSO (solvent) | Reaction medium. |

| 3 | High Dilution | To favor intramolecular cyclization over intermolecular polymerization. |

Procedure:

To a solution of the acyclic precursor containing a vinyl iodide and an aldehyde in DMF under an inert atmosphere, a mixture of CrCl2 and a catalytic amount of NiCl2 is added portion-wise at room temperature. The reaction is typically performed under high dilution conditions by the slow addition of the substrate to the reaction mixture. The reaction is monitored by TLC, and upon completion, it is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Pinacol Coupling

The pinacol coupling reaction involves the reductive coupling of two carbonyl groups to form a 1,2-diol.[9] An intramolecular pinacol coupling could be utilized to form the final bond of the macrocycle in this compound.

Proposed Experimental Protocol: Intramolecular Pinacol Coupling

| Step | Reagent/Condition | Purpose |

| 1 | SmI2 or TiCl4/Zn | Low-valent metal reagent for reductive coupling. |

| 2 | THF (solvent) | Reaction medium. |

| 3 | Room Temperature or Reflux | Reaction temperature. |

Procedure:

To a solution of the dialdehyde precursor in THF under an inert atmosphere, a solution of a low-valent titanium species (generated in situ from TiCl4 and Zn dust) or SmI2 is added slowly. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.

Forward Synthesis Workflow

The following diagram illustrates a plausible forward synthesis workflow for this compound, integrating the synthesis of the cyclopentane core with the proposed macrocyclization strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]

- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Semi-synthesis of Pepluanin A Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepluanin A, a jatrophane diterpene, has garnered significant interest within the drug development community due to its potent biological activities, including the inhibition of P-glycoprotein, a key player in multidrug resistance in cancer. The structural complexity of this compound offers a unique scaffold for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the semi-synthesis of this compound analogs, based on established methodologies for the modification of related lathyrane and jatrophane diterpenoids. The aim is to furnish researchers with the necessary information to generate novel analogs for structure-activity relationship (SAR) studies and subsequent drug development.

While direct semi-synthesis protocols for this compound are not extensively published, the methodologies presented herein are derived from the successful synthesis and modification of structurally similar diterpenoids, providing a robust framework for the generation of a diverse library of this compound analogs.

Experimental Protocols